An In-depth Technical Guide to (2-(Bromomethyl)-4-fluorophenyl)boronic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to (2-(Bromomethyl)-4-fluorophenyl)boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-(Bromomethyl)-4-fluorophenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's synthesis, physicochemical properties, key reactions, and safety considerations, offering practical insights for its effective utilization in research and development.
Core Characteristics and Physicochemical Properties
(2-(Bromomethyl)-4-fluorophenyl)boronic acid, with the CAS number 850568-01-3, is a bifunctional organoboron compound. Its structure incorporates a boronic acid moiety, a well-established functional group for palladium-catalyzed cross-coupling reactions, and a bromomethyl group, which serves as a reactive site for nucleophilic substitution. This dual reactivity makes it a valuable synthon for the construction of complex molecular architectures.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 850568-01-3 | [1] |
| Molecular Formula | C₇H₇BBrFO₂ | [1] |
| Molecular Weight | 232.84 g/mol | [1] |
| Melting Point | 169-171 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol and carbon tetrachloride.[2] | [2] |
Synthesis and Spectroscopic Characterization
The synthesis of (2-(Bromomethyl)-4-fluorophenyl)boronic acid is typically achieved through the radical bromination of the corresponding methyl-substituted precursor, 4-fluoro-2-methylphenylboronic acid.[2]
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the bromination of benzylic positions.[2]
Step 1: Reaction Setup
-
In a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 1.8 g (11.7 mmol) of 4-fluoro-2-methylphenylboronic acid in 20 mL of anhydrous carbon tetrachloride.
-
Purge the flask with nitrogen for 15 minutes.
Step 2: Bromination
-
In the dropping funnel, dissolve 12.1 mmol of bromine in 5 mL of cold, dry carbon tetrachloride.
-
Position a 500-watt halogen lamp approximately 10 cm from the flask to initiate the reaction.
-
Heat the suspension to reflux while irradiating with the lamp.
-
Slowly add the bromine solution dropwise over a period of 60 minutes.
Step 3: Work-up and Purification
-
After the addition is complete, continue stirring and irradiating for another 60 minutes.
-
Turn off the lamp and purge the flask with nitrogen for 30 minutes to remove any excess bromine and hydrogen bromide.
-
Filter the hot reaction mixture to remove any insoluble byproducts.
-
Allow the filtrate to cool and store in a refrigerator overnight to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold carbon tetrachloride, and dry under vacuum.
Caption: Synthesis of (2-(Bromomethyl)-4-fluorophenyl)boronic acid.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A singlet for the benzylic protons (-CH₂Br) is expected in the range of 4.5-4.8 ppm.
-
Aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with coupling patterns influenced by the fluorine and boronic acid substituents.
-
A broad singlet corresponding to the boronic acid protons (-B(OH)₂) will be present, and its chemical shift will be concentration and solvent-dependent.
-
-
¹³C NMR:
-
The benzylic carbon (-CH₂Br) should appear around 30-35 ppm.
-
Aromatic carbons will resonate between 115 and 140 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the boron will likely be a broad signal.
-
-
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring aromatic protons.
-
-
Mass Spectrometry (MS):
-
The mass spectrum under electrospray ionization (ESI) is expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻.
-
Common fragmentation patterns for phenylboronic acids involve the loss of water and the cleavage of the C-B bond.[5] The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band for the boronic acid group is expected around 3200-3600 cm⁻¹.
-
Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.
-
The C-Br stretching frequency typically appears in the range of 500-600 cm⁻¹.
-
Strong B-O stretching vibrations are expected around 1300-1400 cm⁻¹.[2]
-
Chemical Reactivity and Key Applications
The utility of (2-(Bromomethyl)-4-fluorophenyl)boronic acid stems from its two distinct reactive centers, allowing for sequential or orthogonal functionalization.
Suzuki-Miyaura Cross-Coupling
The boronic acid moiety is a cornerstone for the Suzuki-Miyaura reaction, a powerful method for the formation of C-C bonds. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.
General Protocol for Suzuki-Miyaura Coupling:
The following is a general procedure that can be adapted for the coupling of (2-(Bromomethyl)-4-fluorophenyl)boronic acid with an aryl halide.
Materials:
-
(2-(Bromomethyl)-4-fluorophenyl)boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., dioxane, toluene, DMF, often with a small amount of water)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, (2-(Bromomethyl)-4-fluorophenyl)boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a wide range of functionalities by reacting with various nucleophiles such as amines, thiols, and alkoxides.
Example Application: Peptide Modification
A notable application is the alkylation of secondary amines in peptides. This allows for the site-specific incorporation of the (aminomethyl)phenylboronic acid moiety, which is of interest for developing peptide-based sensors and therapeutics.
General Procedure for Amine Alkylation:
-
Dissolve the peptide containing a secondary amine in a suitable solvent mixture (e.g., water and acetonitrile).
-
Add a non-nucleophilic base, such as Hünig's base (diisopropylethylamine).
-
Add an excess of (2-(Bromomethyl)-4-fluorophenyl)boronic acid.
-
Stir the reaction at room temperature overnight.
-
The product can be purified by reverse-phase chromatography.
Advanced Applications in Materials Science
The unique properties of (2-(Bromomethyl)-4-fluorophenyl)boronic acid make it a candidate for the development of advanced materials. For instance, it can be used to prepare luminescent dyes for the fabrication of glucose sensors.[2] The boronic acid can reversibly bind to diols, such as those found in glucose, leading to a change in the dye's fluorescence properties.
Safety and Handling
(2-(Bromomethyl)-4-fluorophenyl)boronic acid is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(2-(Bromomethyl)-4-fluorophenyl)boronic acid is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its dual reactivity, enabling both Suzuki-Miyaura cross-coupling and nucleophilic substitution reactions, provides a powerful tool for the construction of complex molecules with diverse applications, from drug discovery to materials science. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Available at: [Link]
-
(2-(Bromomethyl)-4-fluorophenyl)boronic acid | 850568-01-3 | MFCD06659867 | AG004SIA. Angene. Available at: [Link]
-
Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki Coupling - YouTube. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Bromomethyl)phenylboronic acid(68162-47-0) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR [m.chemicalbook.com]
- 5. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
